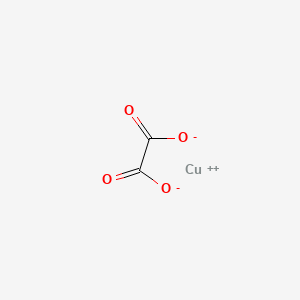
Diacetyldithiol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Diacetyldithiol can be synthesized through the reaction of acetyl chloride with hydrogen sulfide in the presence of a base. The reaction typically proceeds as follows:
2 CH3COCl + H2S→CH3COS2CH3 + 2 HCl
Industrial Production Methods: In an industrial setting, this compound is produced by reacting acetyl chloride with sodium sulfide. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves the following steps:
- Mixing acetyl chloride with sodium sulfide in a solvent such as dichloromethane.
- Stirring the mixture at a low temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
化学反応の分析
Types of Reactions: Diacetyldithiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: It can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted dithiols.
科学的研究の応用
Diacetyldithiol has a wide range of applications in scientific research, including:
Biology: this compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Industry: this compound is used in the production of polymers and materials with specific chemical properties.
作用機序
The mechanism of action of diacetyldithiol involves its ability to form disulfide bonds. This property is utilized in various biochemical processes, including the stabilization of protein structures and the modulation of enzyme activity. The molecular targets of this compound include thiol-containing proteins and enzymes, where it can form reversible disulfide bonds, thereby affecting their function.
類似化合物との比較
Dithiothreitol: A reducing agent used in biochemistry to protect sulfhydryl groups.
Dithioerythritol: Similar to dithiothreitol, it is used for the reduction of disulfides to thiols.
Methanedithiol: A simple dithiol used in organic synthesis.
Uniqueness of Diacetyldithiol: this compound is unique due to its acetyl groups, which confer distinct chemical properties compared to other dithiols. These properties include its reactivity in nucleophilic substitution reactions and its ability to form stable disulfide bonds. This makes this compound a valuable compound in both research and industrial applications.
特性
IUPAC Name |
S-acetylsulfanyl ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S2/c1-3(5)7-8-4(2)6/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOYYOQOGAZUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SSC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-22-3 | |
| Record name | Diacetyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3427416.png)


